2-Hexanol

描述

Contextualization of 2-Hexanol (B165339) within Secondary Alcohol Chemistry

Secondary alcohols like this compound exhibit distinct chemical behaviors compared to primary and tertiary alcohols, primarily due to the steric and electronic environment around the hydroxyl group. The secondary nature of the alcohol functional group influences its reactivity in various transformations, including oxidation, esterification, and participation in C-C coupling reactions taylorandfrancis.comconicet.gov.ar. Understanding the specific reaction pathways and catalytic requirements for this compound is crucial for its utilization in synthesis and industrial processes.

Significance of Investigating this compound in Contemporary Chemical Research

Research into this compound is significant for several reasons. Its natural occurrence as a metabolite suggests potential roles in biological systems, prompting studies into its biochemical pathways and interactions hmdb.canih.govflybase.org. Furthermore, its structure makes it a valuable model compound for studying stereoselective processes and enzyme-substrate interactions in biological research . In synthetic chemistry, this compound serves as a precursor for the synthesis of more complex molecules, including intermediates for pharmaceuticals and agrochemicals, where stereochemistry is critical ontosight.aifishersci.ca. Its potential as a platform molecule derived from biomass for the production of higher molecular weight compounds, such as liquid transportation fuels, also highlights its relevance in sustainable chemistry research conicet.gov.ar.

Overview of Current Research Trajectories Pertaining to this compound

Current research on this compound explores various avenues. Investigations into its catalytic upgrading for the production of value-added chemicals and fuels are ongoing, particularly focusing on tandem reaction sequences involving dehydrogenation, C-C coupling, dehydration, and hydrogenation conicet.gov.ar. The separation of its enantiomers using techniques like chiral HPLC is another area of active research, crucial for applications requiring stereochemically pure compounds taylorandfrancis.com. Additionally, studies are exploring its formation and role as a metabolite in different organisms hmdb.canih.govflybase.org. The use of this compound as a solvent or component in various chemical processes and formulations, such as in the formation of complexes in micellar solutions, is also being investigated taylorandfrancis.com.

Detailed research findings often involve spectroscopic analysis, such as ¹H and ¹³C NMR, to confirm the structure and purity of this compound and its derivatives nih.gov. Studies on its physical and chemical properties, such as density and molecular weight, are fundamental to understanding its behavior and potential applications nih.govontosight.ai.

Here is a summary of some key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O | nih.govfishersci.dk |

| Molecular Weight | 102.17 g/mol | nih.govfishersci.dk |

| PubChem CID | 12297 | nih.govflybase.org |

| IUPAC Name | hexan-2-ol | nih.govfishersci.dk |

| CAS Number | 626-93-7 | nih.govflybase.org |

| Appearance | Colorless liquid (typically) | ontosight.ai |

| Solubility | Slightly soluble in water, highly soluble in organic solvents | hmdb.cafishersci.caontosight.aiymdb.ca |

Research also delves into the synthesis of this compound and its derivatives. While specific detailed synthesis findings for this compound itself were not extensively detailed in the search results beyond its metabolic production, related research on similar alcohols like 2-ethyl-1-hexanol highlights synthesis methods such as Guerbet reactions and the reduction of corresponding aldehydes researchgate.net. The synthesis of chiral derivatives, such as (S)-(+)-2-Hexanol, for use in the preparation of complex molecules like antivirally active glycolipids, demonstrates the importance of stereoselective synthesis in this field fishersci.ca.

The study of this compound continues to be a dynamic area, bridging fundamental organic chemistry with applications in diverse fields ranging from biochemistry to sustainable energy and materials science.

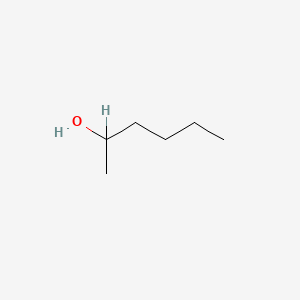

Structure

3D Structure

属性

IUPAC Name |

hexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-3-4-5-6(2)7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVRIHYSUZMSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893088 | |

| Record name | 2-Hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-Hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

136 °C | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

41 °C | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: poor | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.8 | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.5 | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.49 [mmHg] | |

| Record name | 2-Hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

626-93-7, 26549-24-6, 37769-60-1, 52019-78-0, 54972-97-3, 69203-06-1 | |

| Record name | (±)-2-Hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexanol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026549246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037769601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexanol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052019780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanol, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054972973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanol, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069203061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hexanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hexanol, (R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CDT0V6T4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies for 2 Hexanol and Its Derivatives

Catalytic Pathways for 2-Hexanol (B165339) Production

Catalytic pathways offer a versatile and efficient approach to the synthesis of this compound. These methods involve the use of catalysts to facilitate chemical transformations, enabling reactions to proceed under milder conditions with higher selectivity compared to stoichiometric methods. Key catalytic strategies for this compound production include the hydrogenation of biomass-derived furanics, selective oxidation of alkanes, and hydration of alkenes.

Hydrogenation of Oxygenated Furanics to this compound

A promising and sustainable route for this compound production involves the hydrogenation of oxygenated furanics, which are readily available from lignocellulosic biomass. Notably, 5-hydroxymethylfurfural (B1680220) (HMF) has been identified as a key platform molecule for the synthesis of this compound.

In a pioneering study, a one-step preparation of this compound from HMF was achieved using gold-based catalysts supported on various metal oxides. nih.gov The research demonstrated that a 5% Au/ZrO₂ catalyst could achieve a high this compound yield of 65.8% at complete HMF conversion. nih.gov This remarkable performance is attributed to a synergistic effect between the interfacial Au-O-Zr oxygen vacancies, which act as Lewis acidic sites to activate C-OH and C=O bonds, and the metallic gold nanoparticles that activate hydrogen. nih.gov The catalyst also showed excellent durability over five consecutive recycling runs. nih.gov Furthermore, this catalytic system proved effective for the ring-opening hydrogenolysis of other furanics, such as furfural, yielding a total of 67.4% of 1-pentanol and 2-pentanol (B3026449). nih.gov

Another approach involves the conversion of furfural, another biomass-derived compound, to 2-pentanol, a closely related secondary alcohol. A study demonstrated the single-step conversion of furfural to 2-pentanol with a yield of approximately 72% using a Co-Cu/Al₂O₃ catalyst at 240 °C and 45 bar of H₂ pressure. osti.gov This catalyst also exhibited sustained activity and selectivity over multiple cycles. osti.gov

Table 1: Hydrogenation of Oxygenated Furanics to Secondary Alcohols

| Feedstock | Catalyst | Temperature (°C) | Pressure (bar) | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Hydroxymethylfurfural | 5% Au/ZrO₂ | - | - | This compound | 65.8 | nih.gov |

| Furfural | 5% Au/ZrO₂ | - | - | 1-Pentanol, 2-Pentanol | 67.4 (total) | nih.gov |

| Furfural | Co-Cu/Al₂O₃ | 240 | 45 | 2-Pentanol | ~72 | osti.gov |

Selective Oxidation of n-Hexane to this compound

The direct, selective oxidation of n-hexane to this compound presents an economically attractive route, as it utilizes a readily available and inexpensive alkane feedstock. However, achieving high selectivity for a specific alcohol isomer is a significant challenge due to the similar reactivity of the C-H bonds in the alkane chain.

Research has shown that titanium silicate molecular sieves, such as TS-2, can act as highly selective catalysts for the oxidation of n-hexane using hydrogen peroxide as the oxidant. iitm.ac.in In a study using a TS-2 catalyst, the major products were 2- and 3-hexanols and their corresponding ketones, 2- and 3-hexanones. iitm.ac.in Notably, 1-hexanol (B41254) and hexanal (B45976) were not detected, indicating a preference for the oxidation of secondary carbon atoms. iitm.ac.in The selectivity for 2- and 3-hexanols and hexanones was influenced by various parameters, including the catalyst composition and reaction conditions. iitm.ac.in

Another study investigated the aerobic oxidation of n-hexane using supported rhenium catalysts. mdpi.com The highest selectivity for this compound (40.5%) was achieved at 150 °C with an oxygen pressure of 12 atm. mdpi.com The reaction is believed to proceed through a free-radical mechanism. mdpi.com Metal-organic frameworks (MOFs) have also been explored as catalysts for hexane (B92381) oxidation with hydrogen peroxide, with studies showing that the presence of MOFs significantly enhances both conversion and selectivity compared to uncatalyzed reactions. ehu.eus

Immobilized manganese-containing polymer catalysts have also been utilized for the liquid-phase oxidation of n-hexane, yielding a mixture of hexan-1-ol, hexan-2-ol, and hexan-3-ol, along with hexanal and hexanone. uctm.edu

Table 2: Selective Oxidation of n-Hexane to this compound and Other Oxygenates

| Catalyst | Oxidant | Temperature (°C) | Pressure (atm) | Major Products | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| TS-2 | H₂O₂ | 100 | - | This compound, 3-Hexanol (B165604), 2-Hexanone (B1666271), 3-Hexanone | - | iitm.ac.in |

| Supported Rhenium | O₂ | 150 | 12 | This compound | 40.5 | mdpi.com |

| MnP4VP | O₂ | 30-110 | Atmospheric | Hexan-1-ol, Hexan-2-ol, Hexan-3-ol, Hexanal, Hexanone | - | uctm.edu |

| MIL-100 (MOF) | H₂O₂ | - | - | Hexanols | High selectivity | ehu.eus |

Hydration Reactions for this compound Synthesis

The hydration of alkenes, specifically 1-hexene, is a well-established and fundamental method for the synthesis of this compound. This reaction typically involves the addition of a water molecule across the double bond of the alkene, facilitated by an acid catalyst.

The acid-catalyzed hydration of 1-hexene to produce this compound is a classic example of a reaction that follows Markovnikov's rule. scribd.comchegg.com This rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide or hydroxyl group attaches to the carbon with more alkyl substituents. brainly.comaskfilo.com In the case of 1-hexene, the proton (H⁺) from the acid catalyst adds to the first carbon of the double bond (C1), which has two hydrogen atoms, leading to the formation of a more stable secondary carbocation at the second carbon (C2). scribd.combrainly.com The subsequent nucleophilic attack by a water molecule on this carbocation results in the formation of this compound as the major product. scribd.combrainly.com While this compound is the primary product, rearrangement of the intermediate carbocation can also lead to the formation of 3-hexanol as a minor product. brainly.comacs.orgresearchgate.net

The mechanism of acid-catalyzed hydration of 1-hexene involves three key steps:

Protonation of the alkene: The π bond of the 1-hexene double bond acts as a nucleophile and attacks a proton from the acid catalyst (e.g., H₃O⁺ formed from sulfuric acid in water), forming a secondary carbocation intermediate. askfilo.comquizlet.com

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electron-deficient carbocation, forming a protonated alcohol (an oxonium ion). askfilo.com

Deprotonation: A base (another water molecule or the conjugate base of the acid) removes a proton from the oxonium ion, regenerating the acid catalyst and yielding the final alcohol product, this compound. askfilo.com

Regarding stereoselectivity, the carbocation intermediate is planar (sp² hybridized). chemistrysteps.com The nucleophilic attack by water can occur from either face of the planar carbocation with equal probability. masterorganicchemistry.com Therefore, if the reaction creates a chiral center, as it does in the formation of this compound, a racemic mixture of (R)-2-hexanol and (S)-2-hexanol is produced. researchgate.netacs.org The acid-catalyzed hydration is not considered a stereoselective reaction, meaning it results in a mixture of syn and anti addition products. masterorganicchemistry.com

Biocatalytic Approaches for this compound Production

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of this compound, offering high selectivity and mild reaction conditions. These methods utilize whole microbial cells or isolated enzymes to catalyze specific chemical transformations.

One approach involves the use of unspecific peroxygenases (UPOs). Research has shown that UPOs can catalyze the cleavage of ether protecting groups, leading to the formation of alcohols. acs.org For instance, the conversion of 2-methoxyhexane and other 2-alkoxyhexanes using a UPO yielded this compound, with yields of 43% and 55% for substrates with longer protecting groups. acs.org The reaction can also produce 2-hexanone as a byproduct through overoxidation. acs.org

Another biocatalytic route involves the production of hexanol through syngas fermentation using acetogenic bacteria like Clostridium carboxidivorans. While this process often yields a mixture of alcohols, optimization of fermentation conditions, such as temperature and CO content, can significantly enhance hexanol production. nih.gov In one study, lowering the cultivation temperature to 30°C and increasing the CO content to 70% led to a notable increase in hexanol production. nih.gov By repeatedly feeding 70% CO gas, a hexanol concentration of 1.90 g/L was achieved, making it the main alcohol product. nih.gov Supplementing the fermentation with ethanol further boosted hexanol production to 2.34 g/L. nih.gov

Metabolic engineering of microorganisms also presents a promising strategy. By introducing heterologous gene clusters for butanol and hexanol biosynthesis from organisms like Clostridium kluyveri and Clostridium acetobutylicum into Clostridium ljungdahlii, researchers have successfully produced hexanol from CO₂ and H₂. nih.gov This engineered strain was able to produce 133 mg/L of hexanol from fructose and 15 mg/L from a gaseous substrate. nih.gov

The yeast Komagataella phaffii (formerly Pichia pastoris) has been engineered to produce green leaf volatiles, including hexanol. By expressing genes for lipoxygenase (LOX) and hydroperoxide lyase (HPL), the yeast can convert linoleic acid into hexanal, which is then reduced to hexanol by endogenous enzymes, reaching a concentration of 8 mM. nih.gov

Table 3: Biocatalytic Production of this compound and Related Alcohols

| Biocatalyst | Substrate | Product(s) | Yield/Concentration | Reference |

|---|---|---|---|---|

| Unspecific Peroxygenase (UPO) | 2-Alkoxyhexanes | This compound | 43-55% | acs.org |

| Clostridium carboxidivorans | Syngas (CO, CO₂, H₂) | Hexanol | up to 2.34 g/L | nih.gov |

| Engineered Clostridium ljungdahlii | Fructose / CO₂, H₂ | Hexanol | 133 mg/L / 15 mg/L | nih.gov |

| Engineered Komagataella phaffii | Linoleic Acid | Hexanol | 8 mM | nih.gov |

Grignard Reagent Applications in this compound Synthesis

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and is a well-established method for preparing alcohols like this compound. blogspot.com The synthesis involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide, R-MgX) to the carbonyl group of an aldehyde or ketone. blogspot.comquora.com

To synthesize this compound, there are two primary retrosynthetic pathways involving Grignard reagents:

Reaction of a methyl-based Grignard reagent with pentanal : A reagent such as methyl magnesium iodide (CH₃MgI) attacks the carbonyl carbon of pentanal. Subsequent acidic workup protonates the resulting alkoxide to yield this compound. quora.com

Reaction of a butyl-based Grignard reagent with acetaldehyde : A reagent like n-butylmagnesium bromide (CH₃CH₂CH₂CH₂MgBr) is reacted with acetaldehyde. The butyl group adds to the carbonyl carbon, and hydrolysis of the intermediate magnesium salt furnishes this compound. quora.combrainly.com

The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for stabilizing the Grignard reagent. blogspot.comquora.com The process generally involves the slow addition of the aldehyde or ketone to the chilled Grignard reagent, followed by a period of reaction at room temperature, and finally, decomposition of the intermediate magnesium complex with a weak acid solution, such as aqueous ammonium chloride. blogspot.comprepchem.com

| Route | Grignard Reagent | Carbonyl Compound | Reference |

|---|---|---|---|

| 1 | Methyl magnesium iodide (CH₃MgI) | Pentanal | quora.combrainly.com |

| 2 | n-Butylmagnesium bromide (CH₃CH₂CH₂CH₂MgBr) | Acetaldehyde | quora.com |

Stereoselective and Enantioselective Synthesis of this compound Enantiomers

This compound possesses a chiral center at the second carbon atom, meaning it exists as a pair of enantiomers, (R)-2-hexanol and (S)-2-hexanol. wikipedia.org The synthesis of enantiomerically pure alcohols is of great importance, particularly in the pharmaceutical and fine chemical industries.

The asymmetric synthesis of chiral alcohols is most commonly achieved through the stereoselective reduction of a prochiral ketone. encyclopedia.pubresearchgate.net This involves using a chiral catalyst or biocatalyst that preferentially forms one enantiomer over the other. Ketoreductases (KREDs) are enzymes that have become a standard tool for this transformation, offering high enantioselectivity in the reduction of a wide range of ketones to their corresponding (R)- or (S)-alcohols. researchgate.net

Another powerful strategy is Dynamic Kinetic Resolution (DKR). This process combines the enzymatic, enantioselective acylation of a racemic alcohol with the simultaneous, metal-catalyzed racemization of the slower-reacting alcohol enantiomer. encyclopedia.pubmdpi.com This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the desired product (typically an ester, which is then hydrolyzed). mdpi.com Ruthenium-based complexes are commonly used as racemization catalysts in combination with lipases (such as CAL-B) for the resolution step. encyclopedia.pub While the racemization of simple secondary aliphatic alcohols can be challenging, this method has been successfully applied to a broad scope of substrates. encyclopedia.pub

Resolution is the process of separating a racemic mixture into its constituent enantiomers. libretexts.org Several methods are applicable to this compound.

Chromatographic Separation : Chiral High-Performance Liquid Chromatography (HPLC) is a direct method for separating enantiomers. taylorandfrancis.commdpi.com Racemic (R,S)-2-hexanol can be resolved on a chiral stationary phase (CSP), such as amylose tris(3-chloro-5-methylphenylcarbamate), which interacts differently with each enantiomer, causing them to elute at different times. taylorandfrancis.com

Chemical Resolution via Diastereomers : This classic method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated by conventional techniques like fractional crystallization. libretexts.orgmdpi.com For alcohols, this is often achieved by reaction with a chiral acid to form diastereomeric esters. libretexts.org Alternatively, the alcohol can be converted to a half-ester of a dicarboxylic acid (e.g., phthalic anhydride), which introduces a carboxylic acid group that can then be resolved using a chiral base like brucine. libretexts.org After separation, the pure enantiomeric alcohol is recovered by hydrolyzing the ester. libretexts.org The enantiomers of this compound themselves can serve as chiral starting materials for the synthesis of other complex molecules.

Novel Synthetic Routes and Mechanistic Investigations

Ongoing research continues to explore new synthetic pathways and to understand the mechanisms underpinning these transformations. One novel approach is the one-pot synthesis of C₇ carboxylic acid esters directly from this compound, methanol (B129727), and carbon monoxide. finechem-mirea.ru This process combines the dehydration of this compound to 2-hexene (B8810679), followed by isomerizing alkoxycarbonylation in the presence of a palladium catalyst system. finechem-mirea.ru Mechanistic studies showed that the concentration of both this compound and methanol significantly affects the reaction rates. finechem-mirea.ru

Mechanistic investigations are also crucial for understanding and optimizing existing reactions. For example, the proposed synthesis of this compound from 1-hexanol via acid-catalyzed dehydration and rehydration is mechanistically complex. chemicalforums.com The process likely involves the formation of a 1-hexene intermediate, which could then be protonated to form a secondary carbocation, leading to this compound upon reaction with water. However, this competes with other potential pathways, and the equilibrium may not be favorable. chemicalforums.com

In the realm of enzymatic synthesis, mechanistic studies of the UPO23-catalyzed cleavage of ethers to form this compound revealed dual reaction pathways. The enzyme can hydroxylate either the α-carbon of the ether's alkyl chain or the substrate scaffold itself, explaining the formation of both the desired alcohol and further oxidized byproducts like 2-hexanone. acs.org Understanding such competing pathways is essential for optimizing reaction conditions to maximize the yield of the target alcohol. acs.org

Chemical Reactivity and Catalytic Transformations of 2 Hexanol

Oxidation Reactions of 2-Hexanol (B165339)

Secondary alcohols like this compound can be oxidized to their corresponding ketones. While traditional oxidizing agents exist, catalytic methods offer more selective and environmentally benign routes.

Palladium-Catalyzed Oxidation Mechanisms

Palladium catalysts are effective in the aerobic oxidation of alcohols, utilizing molecular oxygen as the terminal oxidant. sid.ir A proposed mechanism for palladium-catalyzed aerobic oxidation of alcohols involves the formation of a Pd(II)-alcoholate species from the alcohol and the starting Pd(II) complex. sid.ir This is followed by a rate-limiting beta-hydride elimination step, which yields the carbonyl compound and a Pd(II)-hydride species. sid.irresearchgate.net

The regeneration of the active Pd(II) catalyst from reduced palladium species can occur via different pathways. Two proposed mechanisms for the dioxygen-coupled oxidation of the reduced catalyst include the oxygenation of Pd(0) to form a η²-peroxo species or the direct reaction of molecular oxygen with a Pd(II)-hydride intermediate. sid.irresearchgate.net Studies have investigated the influence of factors such as the water/DMSO ratio on the reaction rate in palladium-catalyzed oxidation of this compound. researchgate.net

Role of Titanium Silicalite Catalysts in this compound Oxidation

Titanium silicalite-1 (TS-1) is a prominent catalyst for selective oxidation reactions using hydrogen peroxide as the oxidant. nih.govacsmaterial.com TS-1 is a zeolite with an MFI structure where titanium atoms are isomorphously substituted into the silica (B1680970) framework, with the active site being tetrahedral Ti⁴⁺ species. nih.govacsmaterial.comicm.edu.pl

TS-1 catalysts are effective in the oxidation of various organic substrates, including alcohols. acsmaterial.com For instance, TS-1 enables the selective oxidation of n-hexane to a mixture including this compound and 3-hexanol (B165604), which can be further oxidized to the corresponding ketones. icm.edu.pl The kinetics of this compound and 3-hexanol oxidation over TS-1 catalysts have been a subject of research. nih.gov

Dehydration and Dehydrogenation of this compound

This compound can undergo dehydration to produce hexenes or dehydrogenation to yield 2-hexanone (B1666271). These reactions are often catalyzed by solid acids, bases, or bifunctional materials. conicet.gov.arconicet.gov.ar

Influence of Catalyst Composition and Acidity on Dehydration/Dehydrogenation Selectivity

The selectivity towards dehydration or dehydrogenation products is significantly influenced by the catalyst's composition and acid-base properties. researchgate.netakjournals.com Generally, dehydration reactions, which produce alkenes, are associated with the presence of acid sites on the catalyst. akjournals.comrsc.orguw.edu.pl Dehydrogenation reactions, leading to ketones, are typically favored by basic or redox sites. akjournals.com

Studies on the transformation of this compound over magnesium phosphate (B84403) catalysts have shown that the structure and composition of the catalyst impact selectivity. researchgate.net For example, sodium-magnesium mixed phosphates have demonstrated high selectivity towards hexanone (dehydrogenation product), while Mg₃(PO₄)₂ can yield hexenes (dehydration products). researchgate.net The dehydrogenation selectivity has been found to correlate with the basicity of the solid catalyst. researchgate.net

Bifunctional catalysts, possessing both metallic sites (for dehydrogenation and hydrogenation) and acid-base sites (for C-C coupling and dehydration), are effective for the conversion of this compound into higher molecular weight compounds through a sequence of reactions including dehydrogenation and dehydration. conicet.gov.arconicet.gov.ar The balance and strength of acid and base sites in these catalysts are crucial in directing the reaction pathway and influencing the product distribution. conicet.gov.arconicet.gov.arrsc.orgiyte.edu.tr

Reaction Kinetics and Mechanistic Studies of this compound Conversion

The catalytic conversion of this compound, particularly over bifunctional catalysts, involves a complex reaction network comprising sequential steps such as dehydrogenation, C-C coupling, dehydration, and hydrogenation. conicet.gov.arconicet.gov.ar Mechanistic studies aim to elucidate the role of different active sites and the order of these steps.

The reaction atmosphere can also influence the reaction pathways and product distribution. For instance, under a hydrogen atmosphere, pathways leading to even carbon number products may be favored, while in an inert atmosphere, odd carbon number products can be significant, suggesting a dependence on the availability of hydrogen on the catalyst surface. conicet.gov.arconicet.gov.ar While specific detailed kinetic models for this compound dehydration/dehydrogenation were not extensively detailed in the search results, kinetic studies are commonly applied to alcohol conversion reactions to understand reaction orders and rate-determining steps. dergipark.org.tr

Carbonylation and Alkoxycarbonylation Reactions Involving this compound

Carbonylation reactions involve the incorporation of a carbonyl group into a molecule. For alcohols, this can lead to the formation of carboxylic acids or esters. Alkoxycarbonylation specifically involves the reaction with carbon monoxide and an alcohol to form esters.

One approach to the alkoxycarbonylation of this compound involves its initial dehydration to form hexenes, followed by the palladium-catalyzed alkoxycarbonylation of the resulting alkene. researchgate.netresearchgate.netfinechem-mirea.ruresearchgate.net This can be performed as a one-pot process. researchgate.netresearchgate.netfinechem-mirea.ruresearchgate.net

Catalytic systems for the one-pot dehydration and alkoxycarbonylation of this compound often involve a palladium-phosphine complex, such as Pd(PPh₃)₂Cl₂–XANTPHOS, along with an acid catalyst like methanesulfonic acid. researchgate.netresearchgate.netfinechem-mirea.ruresearchgate.net In these systems, methanesulfonic acid serves a dual role, catalyzing the dehydration of this compound to hexene and acting as a cocatalyst for the palladium-catalyzed alkoxycarbonylation of the hexene. researchgate.netresearchgate.netfinechem-mirea.ruresearchgate.net

The concentration of reactants, such as methanol (B129727) in the case of methoxycarbonylation, can affect the rates of both the initial dehydration of this compound and the subsequent formation of esters. researchgate.netresearchgate.netfinechem-mirea.ru

Another carbonylation route for alcohols involves using Cu(I) compounds in concentrated sulfuric acid, which can lead to the formation of tert-carboxylic acids. oup.com However, the alkoxycarbonylation pathway involving dehydration of this compound to the alkene intermediate appears more relevant to recent studies involving palladium catalysis. researchgate.netresearchgate.netfinechem-mirea.ruresearchgate.net

One-Pot Synthesis Strategies Utilizing this compound Dehydration and Alkoxycarbonylation

One-pot synthesis strategies offer a pathway to streamline chemical processes by combining multiple reaction steps in a single reactor. For this compound, a notable one-pot approach involves the combination of its dehydration with the alkoxycarbonylation of the resulting hexene isomers. This strategy allows for the direct synthesis of esters from this compound, carbon monoxide, and an alcohol (such as methanol). finechem-mirea.ruresearchgate.net

Research has demonstrated the feasibility of a one-pot process for synthesizing heptanoic acid esters from this compound, methanol, and carbon monoxide using a catalytic system comprising Pd(PPh₃)₂Cl₂–XANTPHOS–methanesulfonic acid. finechem-mirea.ruresearchgate.net In this system, methanesulfonic acid serves a dual role, acting as a catalyst for the dehydration of this compound to hexenes and as a cocatalyst for the palladium-phosphine complex in the alkoxycarbonylation of the hexenes. finechem-mirea.ruresearchgate.net The process can lead to the predominant formation of heptanoic acid esters. finechem-mirea.ruresearchgate.net

Studies investigating the effect of reactant concentrations in this one-pot synthesis have shown that increasing the concentration of methanol can negatively impact the rates of both this compound dehydration and the formation of 2-hexyl esters of C₇ carboxylic acids. finechem-mirea.ruresearchgate.net Conversely, a lower concentration of methanol has been observed to increase the fraction of heptanoic acid esters among the C₇ carboxylic acid esters. finechem-mirea.ruresearchgate.net Under specific conditions (115°C, 3 MPa CO pressure) with methanol addition, the combined fraction of 2-hexyl and methyl heptanoic acid esters among C₇ carboxylic acid esters was determined to be 85.5%. finechem-mirea.ru

Catalytic Systems for Ester Formation from this compound

Ester formation from this compound can be achieved through various catalytic methods. One common route involves the reaction of this compound with carboxylic acids, typically requiring an acid catalyst. dergipark.org.tr

In the context of the one-pot synthesis discussed previously, the Pd(PPh₃)₂Cl₂–XANTPHOS–methanesulfonic acid system effectively catalyzes the alkoxycarbonylation of hexenes (derived from this compound dehydration) with alcohols and carbon monoxide to form esters. finechem-mirea.ruresearchgate.net This highlights the role of palladium-based complexes in catalyzing carbonylation reactions that involve alcohols.

Other research on esterification reactions with alcohols, while not always specifically focused on this compound, provides insights into suitable catalytic systems. For instance, sulfated zirconia catalysts have shown high activity in the esterification of fatty acids with various alcohols. researchgate.net Solid acid catalysts, such as p-toluenesulfonic acid (p-TSA), are also known to catalyze esterification reactions between carboxylic acids and alcohols. dergipark.org.trresearchgate.net

Detailed research findings on the one-pot dehydration and alkoxycarbonylation of this compound provide valuable data on reaction rates and product distribution under different conditions. The dependencies of the rates of this compound dehydration and C₇ carboxylic acid ester formation on the concentration of this compound have been shown to pass through a maximum. researchgate.net

Table 1: Effect of Methanol Concentration on One-Pot Synthesis of Heptanoic Acid Esters

| Methanol Concentration | Rate of this compound Dehydration | Rate of 2-Hexyl C₇ Ester Formation | Fraction of Heptanoic Acid Esters (among C₇ esters) |

| Increasing | Decreases | Decreases | Increases (at low concentrations) |

Reductive Transformations and Hydrogenolysis of this compound

This compound can undergo reductive transformations, including hydrogenolysis, which typically involves the cleavage of C-O bonds in the presence of hydrogen. These reactions can lead to the formation of hydrocarbons.

Conversion to Hydrocarbons (e.g., Hexane)

The hydrogenolysis of alcohols can result in the formation of corresponding alkanes. For this compound, this reductive transformation can lead to the production of hexane (B92381). wikipedia.orgpsu.edu

Studies investigating the underfunctionalization of alcohols have shown that treating this compound with hydroiodic acid and a rhodium trichloride (B1173362) catalyst under a hydrogen atmosphere can yield hexane and hexenes. psu.edu In one experiment, this reaction on this compound resulted in a 12.1% yield of hexane/hexenes and an 87.9% yield of 2-iodohexane. psu.edu

The conversion of biomass-derived compounds, including those that can be related to this compound or its precursors, to hydrocarbons for use as liquid transportation fuels is an area of active research. conicet.gov.ar

Production of this compound from Biomass-Derived Platforms via Hydrogenolysis

This compound can also be a product of the hydrogenolysis of certain biomass-derived platform molecules. For example, the selective hydrogenolysis of 5-hydroxymethylfurfural (B1680220) (HMF), a key furanic compound derived from biomass, has been explored as a route to synthesize this compound. nih.govresearchgate.net

Research has shown that Au/ZrO₂ catalysts are effective for the one-step preparation of this compound from HMF via ring-opening hydrogenolysis. nih.govresearchgate.net A 5%Au/ZrO₂ catalyst achieved a this compound yield of 65.8% with complete HMF conversion under specific conditions (250°C, 5 MPa H₂ for 12 h). researchgate.net This process involves a synergistic effect between Lewis acidic sites and metallic Au on the catalyst surface, which activate C-OH/C=O bonds and hydrogen, respectively. nih.govresearchgate.net

Another biomass-derived furanic compound, 2,5-dimethylfuran (B142691) (DMF), can also be converted to this compound through hydrogenation and ring-opening hydrogenolysis. escholarship.orgresearchgate.net Platinum-based catalysts, such as Pt/C or Pt/K₃PW₁₂O₄₀, have shown activity in this conversion. escholarship.orgresearchgate.net

Table 2: Production of this compound from Biomass-Derived HMF

| Substrate | Catalyst | Temperature (°C) | Pressure (MPa H₂) | Time (h) | HMF Conversion (%) | This compound Yield (%) | Source |

| 5-Hydroxymethylfurfural | 5%Au/ZrO₂ | 250 | 5 | 12 | 100 | 65.8 | researchgate.net |

Advanced Reaction Mechanism Elucidation for this compound Transformations

Understanding the detailed mechanisms of this compound transformations is crucial for optimizing reaction conditions and designing improved catalytic systems.

In the acid-catalyzed dehydration of this compound, the reaction typically proceeds through an E1 mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com Protonation of the alcohol is followed by the loss of water to generate a secondary carbocation, which can then undergo deprotonation to form alkenes (hexenes). masterorganicchemistry.comscribd.com The formation of the more stable secondary carbocation favors the production of 2-hexene (B8810679) according to Zaitsev's rule.

For the one-pot dehydration and alkoxycarbonylation, the mechanism involves the initial acid-catalyzed dehydration of this compound to hexenes. The resulting hexenes then undergo isomerizing alkoxycarbonylation catalyzed by the palladium system in the presence of carbon monoxide and an alcohol. finechem-mirea.ruresearchgate.net The palladium catalyst facilitates the insertion of carbon monoxide and the subsequent reaction with the alcohol to form esters.

In the reductive transformations, particularly the hydrogenolysis of biomass-derived furans to this compound, the mechanism involves the ring-opening of the furan (B31954) ring followed by hydrogenation steps. For example, the conversion of HMF to this compound over Au/ZrO₂ catalysts is proposed to involve the ring-opening hydrogenolysis of the furan ring. researchgate.net The conversion of DMF to 2-hexanone and then to this compound over Pt/C catalysts involves C-O hydrogenolysis of the furan ring to form an enol intermediate, followed by hydrogenation of the carbonyl group. escholarship.org

The bifunctional nature of catalysts, combining metallic sites for hydrogenation/dehydrogenation and acid-base sites for C-C coupling or dehydration, is often key in complex transformations involving this compound or its precursors. conicet.gov.arconicet.gov.ar For instance, in the conversion of this compound to higher molecular weight compounds, dehydrogenation, C-C coupling (aldol condensation), dehydration, and hydrogenation steps occur in sequence, facilitated by the different active sites on the catalyst. conicet.gov.arconicet.gov.ar

Metabolism and Toxicological Pathways of 2 Hexanol

Metabolic Fates of 2-Hexanol (B165339) in Biological Systems

The metabolism of this compound in biological systems involves a series of enzymatic transformations. Following absorption, this compound is transported to the liver, which is a major site for the biotransformation of xenobiotics taylorandfrancis.comnih.gov. Here, it undergoes oxidation reactions catalyzed by mixed function oxidases taylorandfrancis.comnih.gov.

Bioactivation Pathways Leading to Toxic Metabolites

The metabolism of this compound can proceed through different pathways, some of which are considered detoxification routes, while others represent bioactivation pathways leading to the formation of toxic metabolites taylorandfrancis.comnih.gov. Hydroxylation of n-hexane, for instance, can yield 1- or 3-hexanol (B165604) via detoxification pathways, or this compound through a bioactivation pathway taylorandfrancis.comnih.gov. This highlights the position of this compound within a metabolic scheme that can ultimately result in the generation of harmful compounds.

Formation of 2,5-Hexanedione (B30556) as a Key Metabolite

A critical metabolic fate of this compound is its conversion to 2,5-hexanedione wikipedia.orgtaylorandfrancis.comnih.gov. This transformation is a key step in the bioactivation pathway and is responsible for the majority of the observed toxicity associated with this compound and its precursor, n-hexane taylorandfrancis.comnih.gov. The metabolic route involves the conversion of this compound to 2-hexanone (B1666271) and 2,5-hexanediol, both of which are further metabolized to 2,5-hexanedione, along with 5-hydroxy-2-hexanone (B1204603) and 4,5-dihydroxy-2-hexanone taylorandfrancis.comnih.govepa.gov. 2,5-Hexanedione is widely regarded as the major toxic metabolite produced in humans taylorandfrancis.comepa.gov.

The metabolic pathway illustrating the formation of 2,5-hexanedione from n-hexane, with this compound as an intermediate, is depicted in various sources nih.govnih.govepa.govresearchgate.net. While this compound and 2-hexanone may be detected relatively early after exposure, the excretion of 2,5-hexanedione is often delayed nih.govcdc.gov.

Role of Mixed Function Oxidases in this compound Metabolism

Mixed function oxidases, particularly enzymes within the cytochrome P450 system, play a crucial role in the initial metabolism of n-hexane to hexanols, including this compound taylorandfrancis.comnih.govnih.govwikipedia.orgnih.gov. This initial oxidation step is a prerequisite for the subsequent formation of 2,5-hexanedione nih.govnih.gov. Specifically, hydroxylation at the 2-position of n-hexane, leading to this compound, is considered a bioactivation pathway mediated by these enzymes taylorandfrancis.comnih.gov. Studies have investigated the tissue and cytochrome P450 isoform specificity of n-hexane hydroxylation, indicating that the liver exhibits the highest activity for the production of this compound, although activity is also present in other tissues like lung, muscle, and brain, albeit at much lower levels nih.govnih.gov. Human CYP2E1 is identified as an essential isoform for the metabolism of hydrocarbons in both rodents and humans, particularly at low concentrations researchgate.net.

Neurotoxicological Mechanisms Associated with this compound Metabolites

The neurotoxic effects linked to this compound are primarily mediated by its metabolite, 2,5-hexanedione wikipedia.orgnih.govnih.gov. This γ-diketone is a well-known neurotoxicant responsible for the observed peripheral neuropathy nih.govmdpi.comepa.gov.

Impact of 2,5-Hexanedione on Peripheral Neuropathy

Chronic exposure to 2,5-hexanedione has been shown to cause clinical peripheral neuropathy characterized by degeneration of both peripheral and central nervous systems mdpi.comresearchgate.net. A hallmark feature of this neuropathy is the presence of giant axonal swellings filled with neurofilaments mdpi.comresearchgate.net. This pattern of disease is similar to that produced by methyl n-butyl ketone, another solvent metabolized to 2,5-hexanedione researchgate.net. The neurotoxicity of 2,5-hexanedione is attributed to its ability to interact directly with neurofilaments, leading to their accumulation in axonal swellings researchgate.net. Axon atrophy is considered a principal morphological feature of 2,5-hexanedione-induced peripheral neuropathy nih.govcdc.gov. This atrophy can occur independently of axonal swelling and is associated with reduced nerve conduction velocity cdc.gov.

Cellular and Molecular Responses to 2,5-Hexanedione Exposure

At the cellular and molecular level, 2,5-hexanedione exerts its toxic effects through several mechanisms. A key mechanism involves the formation of covalent bonds with neurofilament proteins, resulting in abnormal cross-linking nih.govmdpi.com. This disruption impairs the structural integrity and transport functions of axons nih.govmdpi.com. Lysine-rich neuroproteins, including microtubule-associated proteins essential for axonal transport, are particularly vulnerable targets for 2,5-hexanedione adduction mdpi.com. The altered neurofilaments interfere with the axonal transport system, leading to the accumulation of proteins and organelles within the axon and contributing to degeneration nih.govmdpi.com. Studies in cultured rat dorsal root ganglia cells have shown that 2,5-hexanedione administration decreases neurofilament axonal transport, reduces neurofilament subunit levels, and significantly decreases ATP content and kinesin heavy chain protein levels, all of which may contribute to neurotoxicity nih.gov. Additionally, 2,5-hexanedione has been shown to inhibit the expression of myelin protein zero (P0) in a dose-dependent manner, which may be an important mechanism in the induction of toxic peripheral neuropathy besjournal.com.

Exposure to 2,5-hexanedione has also been linked to oxidative stress taylorandfrancis.com. Studies have shown increased reactive oxygen species (ROS) levels and subsequent cell death in rat bone marrow cells exposed to 2,5-hexanedione . Furthermore, 2,5-hexanedione can affect antioxidant enzyme activities and lead to increased levels of oxidative stress markers in tissues like testes and sperm tandfonline.com.

Data Table: Key Metabolites in this compound Metabolism

| Compound | PubChem CID | Role in Metabolism |

| This compound | 12297 | Intermediate metabolite, Bioactivation pathway taylorandfrancis.comnih.gov |

| 2-Hexanone | 12087 | Metabolite of this compound taylorandfrancis.comnih.govepa.govepa.gov |

| 2,5-Hexanediol | 18049 | Metabolite of this compound and 2-Hexanone taylorandfrancis.comnih.govepa.govepa.govwikipedia.org |

| 5-Hydroxy-2-hexanone | 139551 | Metabolite of this compound and 2-Hexanone taylorandfrancis.comnih.govepa.govepa.gov |

| 4,5-Dihydroxy-2-hexanone | 139550 | Metabolite of this compound and 2-Hexanone taylorandfrancis.comnih.govepa.gov |

| 2,5-Hexanedione | 8035 | Major toxic metabolite nih.govtaylorandfrancis.comnih.govepa.gov |

Comparative Toxicology of Hexanol Isomers and Related Hexacarbons

Studies comparing the neurotoxicity of various hexacarbons, including n-hexane, 2-hexanone, 2,5-hexanedione, and this compound, have demonstrated that 2,5-hexanedione is significantly more potent in inducing neurotoxicity. annualreviews.orgepa.gov For instance, 2,5-hexanedione has been shown to have substantially greater neurotoxic potency than both 2-hexanone and n-hexane. annualreviews.orgepa.gov

Research involving organotypic tissue cultures exposed to various neurotoxic hexacarbons, including this compound, has revealed that these compounds can induce specific pathological changes in distal nerve fibers, such as nodal elongation, axonal swellings, and paranodal myelin retraction, consistent with the "dying-back" axonopathy observed in hexacarbon neuropathy. nih.gov

While n-hexane is metabolized to this compound and subsequently to 2,5-hexanedione, other hexacarbon isomers and related compounds may follow different metabolic pathways, leading to varying degrees of toxicity. For example, studies on the neurotoxicity of n-hexane isomers like 2-methylpentane (B89812) and 3-methylpentane, as well as methylcyclopentane, indicated that their neurotoxicity was less severe compared to n-hexane. nih.govresearchgate.net

The critical factor for the neurotoxicity of hexacarbons appears to be the formation of γ-diketones, where the spacing of the ketone groups is crucial. medlink.com this compound's position as a precursor to 2,5-hexanedione places it within the group of hexacarbons capable of contributing to this neurotoxic effect.

Biomarkers of this compound Exposure and Metabolism

Exposure to this compound and its metabolic precursor, n-hexane, can be assessed by measuring this compound and its metabolites in biological samples such as expired air, urine, and tissue. nih.govcdc.gov

This compound itself can be detected as a metabolite of n-hexane exposure. epa.gov However, the presence of this compound in biological fluids is not solely indicative of exogenous exposure, as it can also be found endogenously in various organisms, including humans, and in certain food products. foodb.ca

More significantly, 2,5-hexanedione, a major and toxic metabolite of both n-hexane and this compound, serves as a crucial biomarker for exposure to these hexacarbons. taylorandfrancis.comnih.govcdc.gov 2,5-Hexanedione can be measured in urine and its levels have been shown to correlate with exposure levels to n-hexane. annualreviews.orgmedlink.comepa.gov

While 2,5-hexanedione is a key biomarker, it is important to note that its presence in urine does not definitively distinguish between exposure to n-hexane or 2-hexanone, as both compounds are metabolized to 2,5-hexanedione. cdc.gov Furthermore, there has been speculation about a potential endogenous origin for 2,5-hexanedione, although supporting evidence is limited. cdc.gov

Other metabolites, such as 5-hydroxy-2-hexanone, 2,5-hexanediol, and 4,5-dihydroxy-2-hexanone, can also be measured as indicators of exposure and metabolism of this compound and related hexacarbons. taylorandfrancis.comnih.gov In rats exposed to n-hexane, this compound was found to be the primary metabolite, followed by 4,5-dihydroxy-2-hexanone. epa.gov

Biological Activity and Interactions of 2 Hexanol

Antimicrobial and Antibacterial Properties of 2-Hexanol (B165339)

Research has explored the potential of this compound and other hexanol isomers for their antimicrobial properties, particularly in the vapor phase. While some studies have indicated antibacterial effects for hexanol isomers, the activity appears to be isomer-dependent. mdpi.comresearchgate.netnih.gov

Comparative Sensitivity of Bacterial Strains to this compound Vapor

Studies investigating the sensitivity of food-related bacteria to hexanol isomer vapors have shown that the antimicrobial activity varies depending on the specific isomer. In one study, exposure to 1-hexanol (B41254) vapor inhibited the growth of certain Gram-negative bacteria, such as Escherichia coli (Ec), Pseudomonas aeruginosa (Pa), and Salmonella enterica Enteritidis (SE), at concentrations greater than 150 ppm. mdpi.comnih.gov However, Gram-positive bacteria, including Bacillus subtilis (Bs), Lactiplantibacillus plantarum (Lp), Listeria monocytogenes (Lm), and Staphylococcus aureus (Sa), were not sensitive to 1-hexanol vapor under the tested conditions. mdpi.comnih.gov Crucially, the vapors of this compound and 3-hexanol (B165604) did not exhibit antimicrobial activity against any of the food-related bacteria tested in this particular study. mdpi.comresearchgate.netnih.gov

Despite these findings regarding vapor phase, other research, specifically looking at compounds within extracts, has identified this compound as a prominent antibacterial compound in the ethyl acetate (B1210297) crude extract of Pseudomonas aeruginosa ISP1RL4, isolated from seaweed. biomedpharmajournal.org Additionally, (S)-2-Hexanol was identified as a major component in a diethyl ether extract of Chlorella vulgaris that showed antibacterial activity against Escherichia coli and Streptococcus pyogenes, although it was ineffective against Pseudomonas aeruginosa and Staphylococcus aureus. alliedacademies.org

The following table summarizes the sensitivity of tested bacteria to hexanol isomers in vapor phase based on one study:

| Bacterial Strain | 1-Hexanol Vapor Activity (at > 150 ppm) | This compound Vapor Activity | 3-Hexanol Vapor Activity |

| Escherichia coli (Ec) | Inhibited Growth | No Activity | No Activity |

| Pseudomonas aeruginosa (Pa) | Inhibited Growth | No Activity | No Activity |

| Salmonella enterica Enteritidis (SE) | Inhibited Growth | No Activity | No Activity |

| Bacillus subtilis (Bs) | No Sensitivity | No Activity | No Activity |

| Lactiplantibacillus plantarum (Lp) | No Sensitivity | No Activity | No Activity |

| Listeria monocytogenes (Lm) | No Sensitivity | No Activity | No Activity |

| Staphylococcus aureus (Sa) | No Sensitivity | No Activity | No Activity |

Proposed Mechanisms of Antimicrobial Action

While the precise mechanisms of action for all antimicrobial compounds, including hexanol isomers, are not yet entirely clear, studies on related compounds like hexanal (B45976) and 2-(E)-hexenal suggest interactions with the bacterial cell membrane. nih.gov It has been suggested that alcohols can increase the fluidity of the cell membrane, potentially leading to the deconstruction of the membrane and proteins. mdpi.com However, the differential effects observed among hexanol isomers and bacterial types indicate that the mechanism is complex and likely involves more than just a simple membrane fluidization. mdpi.comnih.gov The effects of longer-chain alcohols like hexanol may be dominated by the interactions of their acyl chain, with limitations of solubility and cellular integrity potentially masking some hydroxyl effects. nih.gov

Role of this compound as a Semiochemical and Plant Metabolite

This compound has been identified as having roles as a semiochemical and a plant metabolite. nih.govflybase.orgnih.govebi.ac.uk Semiochemicals are chemical messengers that affect the behavior of other organisms, either within the same species (pheromones) or between different species (allelochemicals). ebi.ac.ukslu.se

Olfactory Responses and Behavioral Effects

As a volatile compound, this compound can elicit olfactory responses in various organisms. Studies in insects, such as the parasitoid Microplitis croceipes and the moth Manduca sexta, have investigated olfactory discrimination and behavioral responses to this compound and other volatile compounds. oup.combiologists.com In Microplitis croceipes, parasitoids trained to this compound demonstrated the ability to discriminate it from 1-hexanol, exclusively flying towards the trained component. oup.com This highlights the importance of the position of the functional group in olfactory discrimination for this species. oup.com In honeybees, this compound has been used as a conditioned stimulus in olfactory learning experiments, demonstrating its role in eliciting behavioral responses. frontiersin.org The chiral nature of this compound, with its (R)- and (S)-enantiomers, can also lead to distinct odors and influence sensory perception. ontosight.ai

Presence in Natural Systems and Food Matrices

This compound is found in various natural systems and contributes to the aroma profiles of certain foods and plants. It has been reported as a component in several essential oils and aromas, including apple, strawberry, tea, violet, Java citronella, Bourbon geranium, lavender, lavandin, spike, Litsea zeylanica, and bitter orange. chemicalbook.com It is also a key volatile compound in foods and beverages, contributing green, winey, or herbal notes. this compound has been identified as a significant odorant in teas (e.g., Moringa and Kinkeliba) and citrus fruits, where it enhances flavor profiles. mdpi.com It has also been detected in safflowers, pepper, green bell peppers, corn, and orange bell peppers. hmdb.ca Furthermore, this compound is a metabolite found in or produced by Saccharomyces cerevisiae (yeast). nih.gov

The presence of this compound in these natural sources underscores its role as a plant metabolite and a volatile organic compound contributing to the complex chemical profiles of various organisms and food matrices.

Interactions of this compound with Biological Membranes

Alcohols, including hexanol, are known to interact with biological membranes. These interactions can influence membrane fluidity and potentially disrupt membrane integrity, which is a proposed mechanism for the antimicrobial action of some alcohols. mdpi.comnih.govnih.gov Studies comparing the effects of different alcohols on bacterial cell envelopes, such as Escherichia coli, have shown that hexanol can increase membrane fluidity. nih.gov This contrasts with the effect of shorter-chain alcohols like ethanol, which had little effect on membrane fluidity in the same study but led to the production of un-cross-linked peptidoglycan and subsequent lysis. nih.gov The differential effects of alcohols on membranes are thought to be related to the interplay between the apolar hydrocarbon chain, which interacts with hydrophobic environments, and the hydroxyl group, which can participate in hydrogen bonding. nih.gov With longer-chain alcohols like hexanol, the influence of the acyl chain on membrane interactions appears to be more dominant. nih.gov

Bioactivity in Food Systems and Flavor Chemistry

This compound, a six-carbon secondary alcohol, is recognized as a volatile compound present in various food and beverage matrices, contributing to their distinct aroma and flavor profiles foodb.ca. It is classified as a fatty alcohol lipid molecule foodb.cahmdb.ca. The compound exists as a chiral molecule with (R)- and (S)-enantiomers foodb.cawikipedia.org.

This compound is found naturally in a variety of foods, including certain teas (such as Moringa and Kinkeliba), citrus fruits, safflower, green bell peppers, pepper (Capsicum frutescens), and red bell peppers foodb.cahmdb.ca. Its presence in these foods suggests it could serve as a potential biomarker for their consumption foodb.cahmdb.ca. It has also been detected in corn and orange bell peppers hmdb.ca.

In terms of flavor chemistry, this compound is described as having chemical and winey tasting notes foodb.cahmdb.ca. It contributes green, winey, or herbal aromas to food and beverages . Specifically, it can impart a "green" scent in teas and contributes to meat flavor in poultry . The (S)-enantiomer of similar secondary alcohols like 2-pentanol (B3026449) and 2-heptanol (B47269) are found in excess in natural sources such as bananas, highlighting the potential for enantiomeric differences to influence flavor profiles .

The formation of alcohols like this compound in food systems can be influenced by enzymatic activity. For example, in tomatoes, C6 alcohols (including hexanol) are important contributors to the fresh tomato flavor and are formed from the reduction of corresponding aldehydes (like hexanal) by alcohol dehydrogenase uga.edu. In apple fruit, storage conditions can impact hexanol concentration; controlled atmosphere (CA) conditions have been shown to increase hexanol concentration compared to storage under regular air (RA) redalyc.org. Studies on apple odor have correlated "unwanted essences" with high levels of alcohols like hexanol, which can give an earthy, unpleasant flavor redalyc.org.

Fermentation processes can also influence the presence and concentration of this compound in foods. In fermented vegetables, 2-ethyl-1-hexanol (an isomer) has been identified as a volatile compound mdpi.com. Alcohols, such as 1-hexanol (an isomer), have been observed to initially increase and then decline during lactic acid fermentation in cereal-based products, potentially due to the metabolism of lactic acid bacteria and yeast ffhdj.comresearchgate.net. In Brazilian sugarcane spirits (cachaças), 1-hexanol predominated in non-aged samples scielo.br.

Data from research findings illustrate the varying concentrations of this compound in different food matrices and its sensory descriptors.

| Food Matrix | Occurrence/Contribution | Sensory Descriptors | Source |

| Teas (Moringa, Kinkeliba) | Significant odorant, contributes "green" scent | Green, winey, herbal | |

| Citrus fruits | Enhances flavor profiles | Green, winey, herbal | |

| Safflower | Found in highest concentration on average, potential biomarker | Chemical, winey | foodb.cahmdb.ca |

| Green Bell Pepper | Detected, potential biomarker | Chemical, winey | foodb.cahmdb.ca |

| Pepper (Capsicum frutescens) | Detected, potential biomarker | Chemical, winey | foodb.cahmdb.ca |

| Red Bell Pepper | Detected, potential biomarker | Chemical, winey | foodb.cahmdb.ca |

| Poultry meat | Contributes to meat flavor | Meat flavor | |

| Shine Muscat Grape Berries | Bound form contributes to 'alcoholic' and 'green' aroma, high OAV (979.92) | Alcoholic, green (when bound) | cabidigitallibrary.org |

| Kiwiberry based juices | Observed in mixtures with apple juice | Fruity | mdpi.com |

| Tomatoes | C6 alcohol, important contributor to fresh flavor, formed from hexanal reduction | Fresh tomato flavor | uga.edu |

| Apple Fruit | Levels can increase under CA storage; high levels correlated with earthy, unpleasant flavor | Earthy, unpleasant (at high levels); green, grassy, floral (for hexanol in general) | redalyc.orgmdpi.com |

Studies on the binding of volatile flavor compounds to food matrices, such as dehydrated soy protein isolates, have shown that aliphatic alcohols like 1-hexanol and 2-hexen-1-ol interact with the polymer matrix researchgate.net. The presence of a double bond in 2-hexen-1-ol, along with the hydroxyl group, can significantly influence flavor-polymer interaction researchgate.net. While this study specifically mentions 1-hexanol and 2-hexen-1-ol, it provides insight into how alcohol structure can affect their behavior in food systems researchgate.net.

Research also suggests that hexanol vapor might have potential as a food preservative due to observed antibacterial effects against certain bacteria, particularly Gram-negative types. However, 2- and 3-hexanol vapors did not exhibit antimicrobial activity against the tested food-related bacteria in one study, unlike 1-hexanol vapor mdpi.comnih.gov. This indicates a significant difference in bioactivity among hexanol isomers.

| Bacteria Tested | Sensitivity to 1-Hexanol Vapor | Sensitivity to this compound Vapor | Sensitivity to 3-Hexanol Vapor | Source |

| Escherichia coli | Sensitive | Not sensitive | Not sensitive | mdpi.com |

| Pseudomonas aeruginosa | Sensitive | Not sensitive | Not sensitive | mdpi.com |

| Salmonella Enteritidis | Sensitive | Not sensitive | Not sensitive | mdpi.com |

| Bacillus subtilis | Not sensitive | Not sensitive | Not sensitive | mdpi.com |

| Listeria monocytogenes | Not sensitive | Not sensitive | Not sensitive | mdpi.com |

| Staphylococcus aureus | Not sensitive | Not sensitive | Not sensitive | mdpi.com |

| Lactobacillus plantarum | Not sensitive | Not sensitive | Not sensitive | mdpi.com |

Environmental Behavior and Occurrence of 2 Hexanol

Natural Occurrence and Emission Sources

2-Hexanol (B165339) is an organic chemical compound that can be found in the environment through both natural and anthropogenic sources. Naturally, this compound has been identified as a volatile compound emitted from various plants and fruits, including cassava, apricots, plums, apples, and nectarines. alberta.ca It is also reported to be present in corn, olive oil, tea, rice, tamarind, and grapes. canada.ca Furthermore, this compound can form during the heat processing of certain foods such as soy sauce, soy-based products, meat, and meat products, as well as foods containing hydrolyzed protein products. canada.ca Microorganisms have also been related to 2-ethylhexanol (a related compound) emission, with studies indicating its generation by A. versicolor when cultivated in indoor dust and its production from the decomposition of plasticizers like DEHP and DEHA by Rhodococcus rhodochrous and Mycobacterium sp. nih.gov